molecular formula C17H14ClNO4S B2701991 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 1390845-49-4

1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B2701991
CAS No.: 1390845-49-4
M. Wt: 363.81
InChI Key: KEIYXFIKPSXPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including a chlorophenyl group, an ethenesulfonyl group, and a carboxylic acid group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indole-3-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of ethenesulfonyl chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .

Chemical Reactions Analysis

1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with sodium borohydride can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit voltage-gated potassium channels, enhancing calcium entry and stimulating the secretion of glucagon-like peptide 1 (GLP-1) . This dual regulatory effect on GLP-1 secretion is one of the mechanisms by which the compound exerts its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c18-13-7-5-12(6-8-13)9-10-24(22,23)19-11-15(17(20)21)14-3-1-2-4-16(14)19/h1-10,15H,11H2,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIYXFIKPSXPON-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2=CC=CC=C2N1S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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